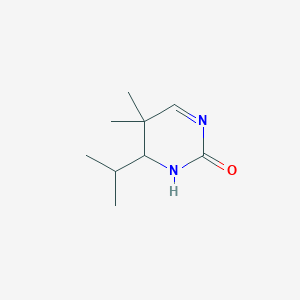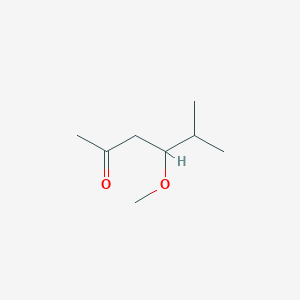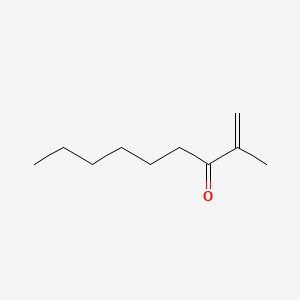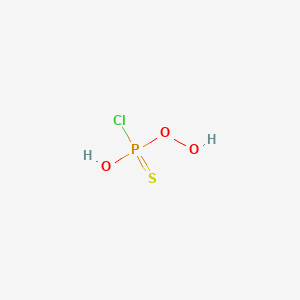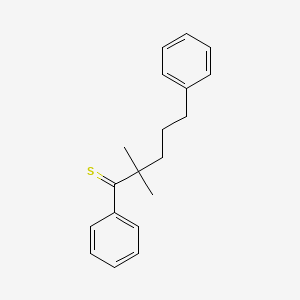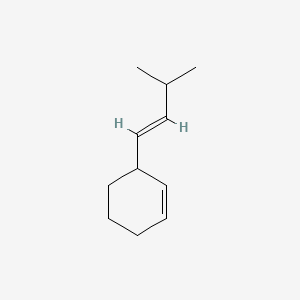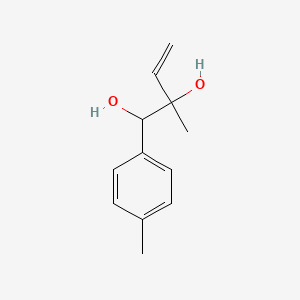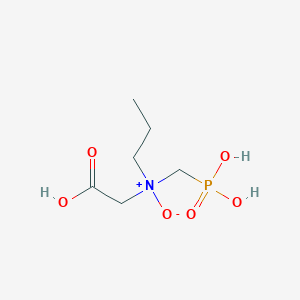
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial processes. The unique structure of this compound allows it to interact with various biological and chemical systems, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide typically involves the reaction of a primary amine with phosphonomethylating agents under controlled conditions. The reaction may proceed through a series of steps, including the formation of intermediate compounds, followed by oxidation to achieve the final product. Common reagents used in the synthesis include formaldehyde, phosphorous acid, and hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Under specific conditions, it can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorous compounds, while reduction may produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Applied in industrial processes, such as catalysis and material science.
Mecanismo De Acción
The mechanism of action of N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide include other organophosphorus compounds, such as:
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)phosphonic acid
- N-(Phosphonomethyl)propan-1-amine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53792-68-0 |
|---|---|
Fórmula molecular |
C6H14NO6P |
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
N-(carboxymethyl)-N-(phosphonomethyl)propan-1-amine oxide |
InChI |
InChI=1S/C6H14NO6P/c1-2-3-7(10,4-6(8)9)5-14(11,12)13/h2-5H2,1H3,(H,8,9)(H2,11,12,13) |
Clave InChI |
CZFIQVICPWOZMR-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)

![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
